![molecular formula C23H25N3O5S2 B2510261 N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207053-04-0](/img/structure/B2510261.png)

N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

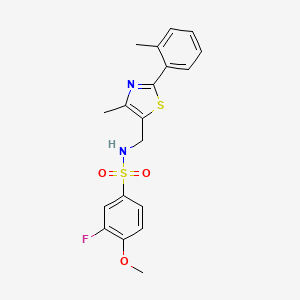

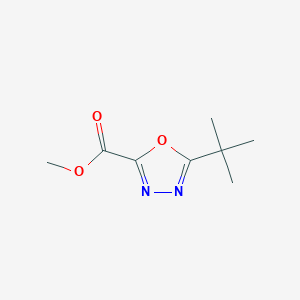

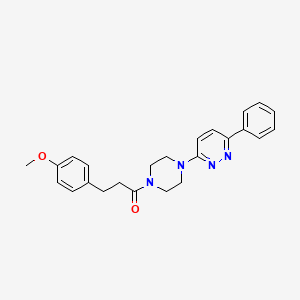

The compound “N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Both of these rings are common in pharmaceutical compounds and could contribute to the biological activity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and piperazine rings would likely cause the molecule to adopt a certain conformation .Chemical Reactions Analysis

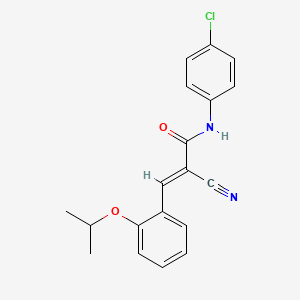

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group could potentially be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the methoxy and sulfonyl groups could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

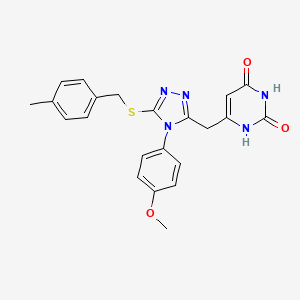

Anticancer Activity

PP17 has demonstrated promising anticancer activity against a panel of human cancer cell lines. Specifically, it exhibits inhibitory effects on MCF-7 breast cancer cells . Cell cycle analysis suggests that PP17 induces G2/M phase arrest, and biochemical experiments confirm its ability to significantly induce MCF-7 cell apoptosis. As such, PP17 serves as a potential lead compound for further study in cancer therapy.

Blood-Brain Barrier Penetration

Another compound related to PP17, MPC-6827 , possesses excellent blood-brain barrier penetration. It is a potent apoptosis inducer with an EC50 of 2 nM in cell-based assays. MPC-6827 shows high efficacy in human MX-1 breast cancer models and other mouse xenograft cancer models .

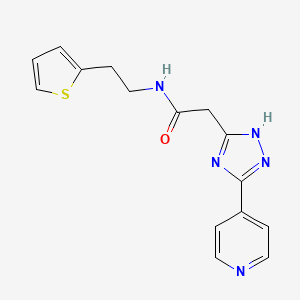

Sulfone-Based Dual Acceptor Copolymers

PP17’s structural features make it relevant in materials science. A study involving 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) demonstrates a sulfide oxidation tuning approach. This approach leads to the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers . These copolymers have different numbers of sulfonyl groups and show potential to supersede traditional D–A-type copolymers and A–A-type homopolymers .

Redox-Active Triphenylamine-Based Materials

PP17’s structural motif also finds relevance in redox-active materials. For instance, 4,4’-bis(4,4’-dimethoxydiphenylaminyl)-4’'-methoxytriphenylamine (BDATPA) and related derivatives have been investigated. These compounds, including tris(4-methoxyphenyl)amine (TPA) and N,N,N’,N’-tetrakis(4-methoxyphenyl)-1,4-phenylenediamine (TPPA) , exhibit interesting optical properties and redox behavior .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S2/c1-30-19-7-3-17(4-8-19)24-23(27)22-21(11-16-32-22)33(28,29)26-14-12-25(13-15-26)18-5-9-20(31-2)10-6-18/h3-11,16H,12-15H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLAFFLBVBYDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2510189.png)

![{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2510191.png)

![2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2510192.png)

![2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2510197.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide](/img/structure/B2510200.png)